4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide is a complex organic compound with a molecular formula of C19H18N4O6S This compound is characterized by its intricate structure, which includes a methoxy group, a nitrobenzamide core, and a sulfamoyl-substituted phenyl ring
Preparation Methods
The synthesis of 4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Nitrobenzamide Core: The initial step involves the nitration of a suitable benzamide precursor to introduce the nitro group.
Introduction of the Methoxy Group: The methoxy group is then introduced through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide.
Sulfamoylation: The phenyl ring is functionalized with a sulfamoyl group through a reaction with a suitable sulfonamide derivative.
Coupling with Pyrimidine Derivative: The final step involves coupling the intermediate with a 4-methylpyrimidine derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl group, where nucleophiles can replace the sulfonamide moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfamoyl and nitrobenzamide derivatives have shown efficacy.
Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The nitrobenzamide core may also participate in redox reactions, generating reactive oxygen species that can induce cellular damage in target organisms. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide can be compared with other similar compounds, such as:
4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide: This compound lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-aminobenzamide: The amino group in place of the nitro group can significantly alter the compound’s properties, including its solubility and reactivity.
4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-chlorobenzamide: The presence of a chloro group instead of a nitro group can influence the compound’s electronic properties and its interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-methoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O6S/c1-12-9-10-20-19(21-12)23-31(28,29)15-6-4-14(5-7-15)22-18(25)13-3-8-17(30-2)16(11-13)24(26)27/h3-11H,1-2H3,(H,22,25)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPYKSPVCHMOAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.